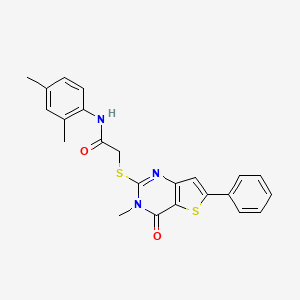
N-(2,5-dimethoxybenzyl)-4-pyridin-3-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2,5-dimethoxybenzyl)-4-pyridin-3-ylbenzamide” is a complex organic compound. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The 2,5-dimethoxybenzyl group is a substituted benzyl group with two methoxy groups attached to the benzene ring . The 4-pyridin-3-yl group is a pyridine ring, which is a basic heterocyclic aromatic ring .
Molecular Structure Analysis
The molecular structure of this compound would likely show the benzamide group attached to the pyridine ring via an amide bond. The 2,5-dimethoxybenzyl group would be attached to the nitrogen atom of the amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyridine ring might make it a weak base .Aplicaciones Científicas De Investigación
Nuclear Magnetic Resonance Studies
N-(2,5-dimethoxybenzyl)-4-pyridin-3-ylbenzamide has been studied in the context of nuclear magnetic resonance (NMR). Research by Jackman, Kavanagh, and Haddon (1969) explored the rotational barriers in substituted N,N-dimethylbenzamides, providing insights into molecular dynamics and interactions in compounds like this compound. This kind of study is vital for understanding the molecular behavior of such compounds (Jackman, Kavanagh, & Haddon, 1969).
Crystal Structure and Drug Design
The compound's ability to form molecular complexes has been a subject of interest in drug design. Vangala, Chow, and Tan (2013) investigated the structural, thermochemical, and desolvation studies of various molecular complexes involving compounds similar to this compound. Their findings can contribute to the development of new pharmaceutical formulations (Vangala, Chow, & Tan, 2013).
Organometallic Chemistry
In organometallic chemistry, Ge, Meetsma, and Hessen (2009) synthesized and characterized complexes using ligands related to this compound. These compounds have potential applications in catalysis and material science (Ge, Meetsma, & Hessen, 2009).
Antioxidant and Neuroprotective Properties
Hur, Kim, Lee, Lee, and Choi (2013) investigated the protective effects of oxyresveratrol imine derivatives, including compounds analogous to this compound, against oxidative stress in cell models. These studies are crucial for understanding the neuroprotective and antioxidant potential of such compounds (Hur et al., 2013).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-14-9-10-17(15(2)11-14)24-20(27)13-29-23-25-18-12-19(16-7-5-4-6-8-16)30-21(18)22(28)26(23)3/h4-12H,13H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEGNOZXKLVMQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC(=C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


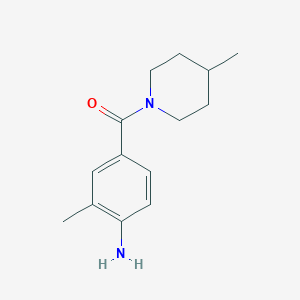
![(4S)-3-[(4-fluorophenyl)acetyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2670576.png)
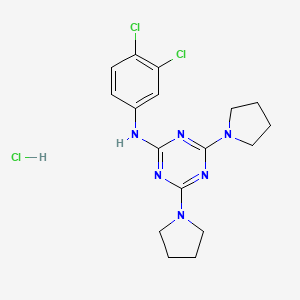

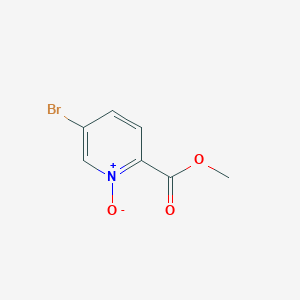
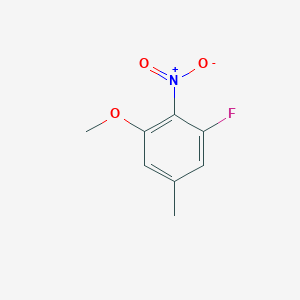
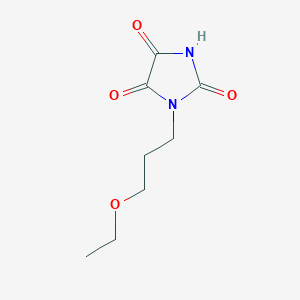
![[1-(1,3-Benzodioxol-5-yl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2670590.png)
![5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2670591.png)
![2-fluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2670592.png)
![(Z)-ethyl 2-(6-bromo-2-((3-phenylpropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2670593.png)
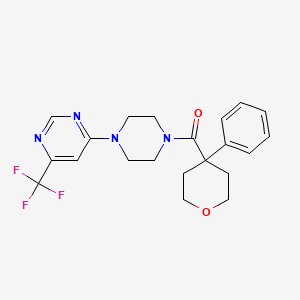
![Rac-methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-5-yl)piperidin-3-yl]methyl})amine](/img/no-structure.png)